Dodecaethylene glycol

Descripción general

Descripción

Dodecaethylene glycol, also known as PED-diol (n=12), is a versatile cross-linking reagent used in organic synthesis . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

This compound can be used as a cross-linking reagent in synthesizing water-soluble forms of tocopherol succinate . It is also used in the synthesis of PROTACs .

Molecular Structure Analysis

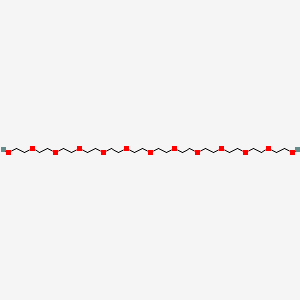

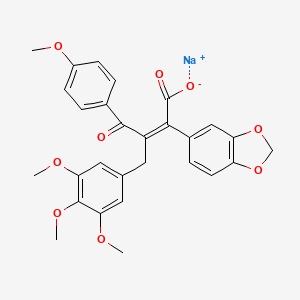

The linear formula of this compound is HO(CH2CH2O)12H . Its molecular weight is 546.65 g/mol .

Aplicaciones Científicas De Investigación

Síntesis orgánica

Dodecaethylene glycol, también conocido como PED-diol (n=12), es un reactivo de entrecruzamiento versátil que se utiliza en la síntesis orgánica . Se puede utilizar para crear moléculas orgánicas complejas, lo que lo convierte en una herramienta valiosa en el campo de la química orgánica.

Sistemas de administración de fármacos

This compound se puede utilizar en el desarrollo de sistemas de administración de fármacos . Sus propiedades le permiten encapsular fármacos y entregarlos a áreas específicas del cuerpo, mejorando la eficiencia y la eficacia del tratamiento.

Síntesis de formas solubles en agua del succinato de tocoferol

This compound se puede utilizar como reactivo de entrecruzamiento en la síntesis de formas solubles en agua del succinato de tocoferol . Esta aplicación es particularmente útil en la industria farmacéutica, donde las formas solubles en agua de los fármacos a menudo son más deseables debido a su mejor biodisponibilidad.

Estructuras de autoensamblaje

This compound puede formar estructuras de autoensamblaje en agua . La estructura de autoensamblaje de this compound en agua forma micelas alargadas . Estas estructuras se pueden utilizar en diversas aplicaciones, incluida la administración de fármacos y la ciencia de los materiales.

Estudios de captación celular

This compound se ha utilizado en estudios que investigan la captación celular . Estos estudios pueden proporcionar información valiosa sobre cómo las sustancias son absorbidas por las células, lo que puede informar el desarrollo de nuevos fármacos y terapias.

Funcionalización de superficies

This compound se puede utilizar para la funcionalización de superficies . Esto implica modificar la superficie de un material para cambiar sus propiedades, lo que puede ser útil en una amplia gama de aplicaciones, desde dispositivos biomédicos hasta ciencia de los materiales.

Hidrogel de PEG

This compound se puede utilizar en la creación de hidrogeles de PEG (polietilenglicol) . Estos hidrogeles tienen numerosas aplicaciones, incluida la ingeniería de tejidos y la administración de fármacos.

Agente de entrecruzamiento

This compound puede actuar como un agente de entrecruzamiento . Esto significa que se puede utilizar para unir cadenas de moléculas, creando estructuras más grandes y complejas. Esta propiedad es útil en una variedad de campos, incluida la ciencia de los polímeros y la ingeniería de materiales.

Mecanismo De Acción

Target of Action

Dodecaethylene glycol, also known as PED-diol (n=12), is primarily used as a cross-linking reagent . It is a PEG-based linker for PROTACs, which are molecules that join two essential ligands . These ligands are crucial for forming PROTAC molecules, one of which is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The this compound linker enables this selective protein degradation by connecting the two essential ligands .

Biochemical Pathways

It is known that protacs, which use this compound as a linker, manipulate the ubiquitin-proteasome system . This system is a crucial pathway for protein degradation and turnover in cells .

Result of Action

The primary result of this compound’s action as a linker in PROTACs is the selective degradation of target proteins . This can lead to the modulation of cellular processes controlled by these proteins, potentially offering therapeutic benefits in various disease contexts.

Safety and Hazards

Dodecaethylene glycol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Relevant Papers

There is a paper titled “Monocomponent hexa- and this compound succinyl-tocopherol esters: Self-assembly structures, cellular uptake and sensitivity to enzyme hydrolysis” that discusses the self-assembly structures, cellular uptake, and sensitivity to enzyme hydrolysis of this compound .

Análisis Bioquímico

Biochemical Properties

Dodecaethylene glycol is known for its good solubility, being able to dissolve in both water and various organic solvents . It has surface activity and can be used as a surfactant

Cellular Effects

They can affect the structure and function of proteins, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a cross-linking reagent, it may interact with biomolecules, potentially causing enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O13/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h25-26H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZXKWFJEFFURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218122 | |

| Record name | Dodecaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6790-09-6 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While not a pharmaceutical itself, dodecaethylene glycol's interactions are primarily driven by its surfactant properties. For example, it can intercalate into lipid bilayers, affecting their fluidity and permeability. [] This characteristic makes it useful for studying membrane dynamics and as a component in drug delivery systems. [] In mixtures with ionic surfactants, it can modify surface adsorption and self-assembly properties, influencing the formation of micelles and other structures. [, ]

ANone: this compound is a polyethylene glycol ether with the following characteristics:

- Spectroscopic data: Infrared and Raman spectroscopic studies have been used to characterize the structure and conformational changes of this compound-based lipids at different temperatures, providing insights into their thermal behavior and potential applications in drug delivery. [, , , ]

ANone: this compound exhibits good compatibility with a range of substances, making it suitable for various applications. It has been investigated for its use in:

- Drug delivery: Its biocompatibility and ability to form nanovesicles (QuSomes™) make it a promising candidate for drug delivery systems. [, , , ]

- Surfactant formulations: Its ability to modify surface properties makes it valuable in formulating detergents, emulsifiers, and dispersants. []

- Extraction processes: It has been explored as a synergistic agent in the extraction of metal ions like europium and americium. []

ANone: The provided research does not specifically focus on the catalytic properties of this compound. Its applications primarily leverage its surfactant properties rather than any inherent catalytic activity.

ANone: While the provided research does not extensively cover computational studies, techniques like molecular dynamics simulations could offer valuable insights into its interactions with other molecules, further aiding in understanding its behavior in various systems.

A: The provided research primarily focuses on this compound as a part of larger molecules, specifically PEGylated lipids. Studies show that altering the length of the hydrophobic acyl chains (e.g., using dimyristoyl or distearoyl groups) and the number of ethylene glycol units in the headgroup significantly impacts the thermal stability and phase transition behavior of these lipids. [, , ]

A: While the research mentions toxicity studies for certain this compound-based lipids [, ], comprehensive data addressing all SHE aspects requires further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

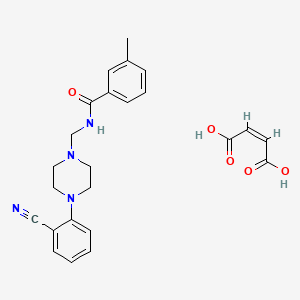

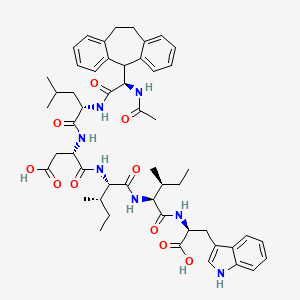

![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)

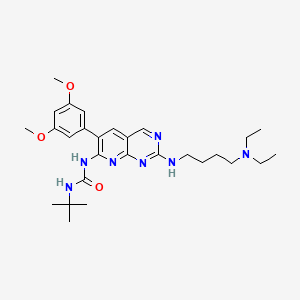

![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)

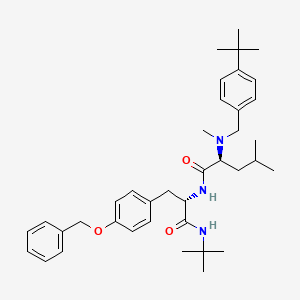

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

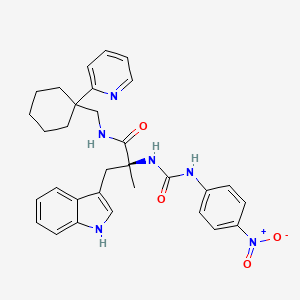

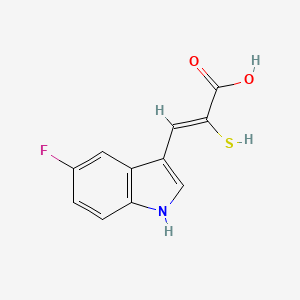

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

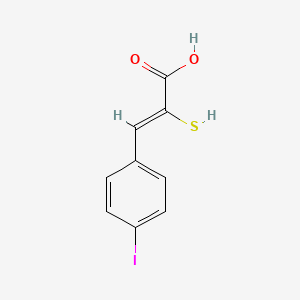

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)